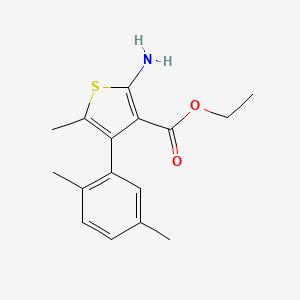

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the behavior and properties of such molecules.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step procedures that may include esterification, cyclocondensation, and reactions with various reagents to introduce different functional groups. For instance, a practical and high-yield two-step procedure for synthesizing ethyl 3-aminothiophene-2-carboxylate has been demonstrated, starting from mercaptoacetic acid and 2-chloroacrylonitrile . Similarly, the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involves the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using various spectroscopic techniques, such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, showing that the molecules associate via hydrogen-bonded dimers . Theoretical studies, including DFT and AIM, can also provide insights into the molecular structure, electronic transitions, and intra- and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate can be transformed with aromatic amines or monosubstituted hydrazines to produce substituted thiazolo[5,4-c]pyridine-7-carboxylates . These reactions highlight the versatility of thiophene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure and the nature of their substituents. Theoretical calculations can predict thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature . Spectroscopic studies can reveal novel properties, such as fluorescence, which was investigated for ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate . Additionally, the reactivity of different sites within the molecule can be analyzed using local reactivity descriptors .

Applications De Recherche Scientifique

Application in Dye Synthesis

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes provide a range of colors, including yellow, deep pink, brown, and brownish purple, with good levelness on polyester fabric. However, they exhibit poor photostability (Iyun et al., 2015).

Fluorescence Property Research

In another study, the fluorescence properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate were investigated, showcasing its potential for applications in materials requiring fluorescence characteristics (Guo Pusheng, 2009).

Synthesis of Thieno[3,4-d]pyrimidines

This compound is involved in the synthesis of thieno[3,4-d]pyrimidines, which are of interest in various chemical research areas. The reactions typically result in the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Antimicrobial Agent Synthesis

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a related compound, has been synthesized and used to create various substituted thiophenes with promising antimicrobial activities (Abu‐Hashem et al., 2011).

Metal Complexation in Dyes

Research has also been conducted on the metal complexation of disperse dyes derived from thiophene, including ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, showing promising properties for applications in polyester and nylon fabrics (Abolude et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-8-9(2)6-7-10(12)3/h6-8H,5,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWPVFGJBLNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396528 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350990-31-7 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)